molecular formula C8H7BrFNO2 B3027818 Methyl 2-amino-4-bromo-5-fluorobenzoate CAS No. 1395493-30-7

Methyl 2-amino-4-bromo-5-fluorobenzoate

Cat. No.: B3027818
CAS No.: 1395493-30-7
M. Wt: 248.05
InChI Key: OVHIPEYONTVANB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) is a brominated and fluorinated benzoate ester serving as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 7 BrFNO 2 and a molecular weight of 248.05 g/mol, is characterized by its high purity, typically ≥98% as determined by HPLC . It is supplied with minimal moisture content (0.5% Max.) to ensure stability . As an intermediate, its molecular structure incorporates multiple functional handles—the amino group, the bromo substituent, and the fluorine atom—which allow for a wide range of subsequent chemical transformations. This makes it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry programs aimed at developing new active compounds . The compound has very slight solubility in water (0.27 g/L at 25°C) and a calculated density of 1.653 g/cm³, which are critical parameters for reaction planning . Handling and Safety: Appropriate safety precautions should be observed during handling. Based on the hazards associated with similar compounds, use in a well-ventilated area, wear suitable personal protective equipment, and consult the specific Safety Data Sheet (SDS) for detailed handling instructions . Application Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-bromo-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIPEYONTVANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216271
Record name Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester
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Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-30-7
Record name Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-30-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-bromo-5-fluoro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Approaches for Methyl 2 Amino 4 Bromo 5 Fluorobenzoate

Established Synthetic Routes

The most direct and commonly employed methods for the synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate rely on the transformation of well-defined precursors. These routes are favored for their efficiency and the commercial availability of the starting materials.

Reduction of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

A primary and highly effective route to this compound involves the reduction of the corresponding nitro compound, Methyl 4-bromo-5-fluoro-2-nitrobenzoate. The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, and several reagents and conditions can be employed to achieve this.

One of the most common methods is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A representative procedure involves the hydrogenation of the free carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid, which can be subsequently esterified. In a typical reaction, the nitro acid is dissolved in a suitable solvent such as isopropyl acetate (B1210297), and a catalyst, for instance, 5% platinum on carbon (Pt/C), is added. The mixture is then subjected to a hydrogen atmosphere at room temperature until the reaction is complete, which can take up to 40 hours. The catalyst is subsequently removed by filtration, and the product, 2-amino-4-bromo-5-fluorobenzoic acid, is isolated after solvent manipulation. This acid can then be esterified to the target methyl ester.

Another widely used method for the reduction of nitroarenes is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). For example, the reduction of a substituted methyl nitrobenzoate can be achieved by reacting it with an excess of tin(II) chloride in a solvent like ethyl acetate or methanol (B129727) at an elevated temperature, typically around 55 °C, overnight. nih.gov The reaction is then worked up by neutralizing the acidic mixture and extracting the product.

Reduction Method Reagents Typical Conditions Product
Catalytic HydrogenationH₂, 5% Pt/CIsopropyl acetate, 25 °C, 40 h2-amino-4-bromo-5-fluorobenzoic acid
Metal Salt ReductionSnCl₂Ethyl acetate/methanol, 55 °C, overnightMethyl 3-(benzyloxy)-4-aminobenzoate

This table presents illustrative examples of reduction methods that can be applied to the synthesis of the target compound or its precursors.

Derivatization from Related Aminobenzoic Acid Precursors

An alternative established route involves the derivatization of a pre-existing aminobenzoic acid, namely 2-amino-4-bromo-5-fluorobenzoic acid. In this approach, the final step is the esterification of the carboxylic acid group to form the methyl ester.

The esterification can be carried out using several standard laboratory procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The mixture is typically heated to reflux to drive the reaction to completion. rsc.org The product, this compound, is then isolated by an aqueous workup to remove the excess acid and methanol, followed by extraction and purification.

More recently, heterogeneous catalysts have been employed to facilitate the esterification of fluorinated aromatic carboxylic acids. For instance, the metal-organic framework UiO-66-NH₂ has been shown to be an effective catalyst for the methylation of various fluorobenzoic acids using methanol. rsc.orgresearchgate.net This method offers the advantage of easier catalyst separation and potential for recycling.

Esterification Method Reagents Typical Conditions
Fischer EsterificationMethanol, H₂SO₄ (conc.)Reflux
Heterogeneous CatalysisMethanol, UiO-66-NH₂150 °C, 10 h

This table outlines common methods for the esterification of the precursor carboxylic acid.

Multi-Step Synthetic Sequences and Transformations

The synthesis of this compound can also be approached through multi-step sequences that involve the sequential introduction of the required functional groups onto a simpler aromatic scaffold. This approach offers flexibility in the synthesis of analogues and allows for the strategic placement of substituents.

Introduction of the Amino Functionality

As discussed in section 2.1.1., the most common strategy for introducing the amino group at the 2-position is through the reduction of a nitro group. This transformation is a key step in many synthetic pathways. The nitration of a suitable precursor, followed by reduction, allows for the regioselective installation of the amino group. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.

Halogenation Strategies

For instance, the synthesis can start from a fluorinated precursor, such as 2-amino-5-fluorobenzoic acid. The bromine atom can then be introduced at the 4-position through an electrophilic aromatic substitution reaction. A common brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.

Alternatively, a synthetic route could commence with a brominated starting material, with the fluorine atom being introduced at a later stage, although this is generally a more challenging transformation. The specific halogenation strategy will depend on the availability of starting materials and the directing effects of the substituents already present on the ring.

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, necessitates a meticulous optimization of reaction parameters to ensure high yield, purity, and process efficiency. The primary route to this compound typically involves the selective bromination of a precursor such as methyl 2-amino-5-fluorobenzoate. Key parameters that are critical to control include solvent systems, catalyst selection, reagent stoichiometry, temperature, and reaction time.

Solvent Systems and Their Influence on Yield and Selectivity

The choice of solvent is paramount in directing the regioselectivity of electrophilic aromatic bromination and influencing reaction rates. For the bromination of activated aromatic rings like aminobenzoates, a range of solvents can be employed, each with distinct effects on the reaction outcome.

Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are frequently utilized in bromination reactions due to their inertness and ability to dissolve both the aromatic substrate and the brominating agent. The polarity of the solvent can impact the stability of the reaction intermediates. While specific studies on the synthesis of this compound are not extensively detailed in publicly available literature, general principles of bromination suggest that less polar solvents can enhance the selectivity for the desired isomer by minimizing side reactions.

The use of protic solvents like acetic acid can also be considered, as they can modulate the reactivity of the brominating agent. However, the potential for side reactions with the amino group or the ester functionality must be carefully evaluated.

A summary of commonly used solvents in aromatic bromination and their potential influence is presented in Table 1.

Table 1: Influence of Solvent Systems on Aromatic Bromination

Solvent Polarity Potential Influence on Yield and Selectivity
Dichloromethane (DCM) Medium Good solubility for reactants, generally inert, favors electrophilic substitution.
Chloroform Medium Similar to DCM, can be effective for controlling reaction temperature.
Carbon tetrachloride Low Low polarity can enhance para-selectivity in some cases.

Catalyst Systems and Reagent Stoichiometry

The selection of an appropriate catalyst is crucial for achieving high selectivity in the bromination of substituted aromatic compounds. While the amino group in the precursor is an activating group, directing the electrophilic substitution, the presence of both fluorine and an ester group complicates the regioselectivity.

Lewis acid catalysts, such as iron(III) bromide (FeBr₃), are traditionally used to polarize the bromine molecule, increasing its electrophilicity. However, for highly activated rings, a catalyst may not be strictly necessary and could lead to over-bromination or other side reactions.

Recent research has explored the use of solid acid catalysts, such as zeolites, to improve selectivity in aromatic brominations. researchgate.net Zeolites can offer shape-selective catalysis, favoring the formation of the para-isomer due to steric constraints within their porous structure. researchgate.net This approach can lead to higher yields of the desired product and easier catalyst removal. researchgate.net

The stoichiometry of the reagents must be carefully controlled. An excess of the brominating agent, typically bromine (Br₂) or N-bromosuccinimide (NBS), can result in the formation of di-brominated byproducts. Therefore, a molar ratio of close to 1:1 between the substrate and the brominating agent is generally preferred for mono-bromination.

Temperature and Reaction Time Profiles

Temperature and reaction time are interdependent parameters that significantly affect the outcome of the synthesis. Electrophilic aromatic brominations are often exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of impurities.

Lower temperatures, typically ranging from 0 to 25 °C, are often employed to enhance the selectivity of the reaction. This is because the activation energies for the formation of different isomers can vary, and lower temperatures will favor the pathway with the lower activation energy, often leading to the desired product.

The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction endpoint.

Process Efficiency and Scalability Considerations

For the industrial production of this compound, process efficiency and scalability are of utmost importance. Key considerations include minimizing waste, ensuring safe operating conditions, and developing a cost-effective process.

The use of hazardous reagents like elemental bromine presents significant challenges on a large scale. Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for bromination reactions. nih.gov In a flow reactor, small volumes of reactants are mixed and reacted continuously, allowing for better control of reaction parameters, improved heat transfer, and reduced risk of accidents. nih.gov

Furthermore, the development of catalytic systems that are recyclable and environmentally benign is a key area of research. The use of solid acid catalysts like zeolites aligns with the principles of green chemistry, as they can be easily separated from the reaction mixture and potentially reused. researchgate.net

Exploration of Novel Synthetic Pathways

Beyond the traditional electrophilic bromination of pre-functionalized precursors, researchers are exploring innovative synthetic routes to access aminobenzoates. One such promising approach involves the strategic opening of heterocyclic rings.

Oxidative Ring-Opening Reactions for Aminobenzoate Formation

A novel and elegant strategy for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.org This method provides a unique disconnection approach to the target molecule and can offer advantages in terms of regioselectivity and functional group tolerance.

The reaction proceeds via the cleavage of the N-N bond in the 3-aminoindazole ring system. rsc.org By carefully selecting the oxidant and reaction conditions, it is possible to generate a variety of substituted 2-aminobenzoates. rsc.org Research has shown that this transformation can be achieved under mild conditions, affording good yields of the desired products. rsc.org

An example of this approach is the controlled bromination during the oxidative ring-opening process, which can directly yield mono- or di-brominated aminobenzoates. rsc.org This one-pot functionalization and ring-opening strategy is highly efficient and atom-economical.

Table 2: Key Features of Oxidative Ring-Opening of 3-Aminoindazoles

Feature Description Reference
Starting Material Substituted 3-aminoindazoles rsc.org
Key Transformation Oxidative cleavage of the N-N bond rsc.org
Products Substituted 2-aminobenzoates rsc.org

This innovative pathway highlights the ongoing efforts to develop more sophisticated and efficient methods for the synthesis of valuable chemical intermediates like this compound.

Metal-Catalyzed Coupling Reactions for Functionalization

The functionalization of halogenated aromatic compounds through metal-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis. For a molecule such as this compound, the presence of a bromine atom on the aromatic ring provides a versatile handle for introducing a wide array of substituents. Palladium-catalyzed reactions are particularly prominent in this context, offering mild conditions and high functional group tolerance. libretexts.orgmdpi.com Key methodologies for the functionalization of this and structurally similar compounds include the Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively, at the C4 position of the benzene (B151609) ring.

The general principle of these palladium-catalyzed cycles involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or coordination of an amine and subsequent reductive elimination to yield the functionalized product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govtcichemicals.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C4 position, replacing the bromine atom. nih.gov The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov

Research on unprotected ortho-bromoanilines, a class of compounds structurally analogous to this compound, has demonstrated the efficacy of specific palladium catalysts and conditions. For instance, the use of pre-catalysts like CataXCium A Pd G3 has been shown to be effective for coupling with a diverse range of boronic esters, including those with sensitive functional groups. nih.govresearchgate.net The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system. ias.ac.in

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoaniline Analogs

Coupling Partner (Boronic Ester) Palladium Catalyst Ligand Base Solvent Yield
Phenylboronic acid Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O Moderate to High
4-Methoxyphenylboronic acid CataXCium A Pd G3 Buchwald-type phosphine K₃PO₄ Dioxane/H₂O High
Pyridine-3-boronic acid Pd(PPh₃)₄ PPh₃ K₃PO₄ Dioxane/H₂O Good

Data synthesized from studies on analogous ortho-bromoaniline substrates. nih.govnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. beilstein-journals.org This reaction would enable the synthesis of N-aryl or N-alkyl derivatives of this compound at the C4 position. The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. Ligands such as X-Phos are often employed due to their effectiveness in promoting the reductive elimination step of the catalytic cycle. beilstein-journals.org

Microwave-assisted protocols have been developed for similar bromo-substituted aromatic compounds, significantly reducing reaction times while providing good to excellent yields. beilstein-journals.org The reaction typically involves a palladium precursor like palladium(II) acetate, a bulky phosphine ligand, and a strong base such as potassium tert-butoxide.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Aromatic Substrates

Amine Coupling Partner Palladium Catalyst Ligand Base Solvent Yield
Aniline (B41778) Pd(OAc)₂ X-Phos KOt-Bu Toluene High
4-Nitroaniline Pd(OAc)₂ X-Phos KOt-Bu Toluene Excellent
Benzylamine Pd₂(dba)₃ X-Phos Cs₂CO₃ Toluene High

Conditions are based on established protocols for analogous bromo-substituted aromatic rings. beilstein-journals.org

These metal-catalyzed functionalization strategies provide a robust platform for the chemical diversification of this compound, enabling the synthesis of a wide range of derivatives for further investigation in various fields of chemical science.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 4 Bromo 5 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 2-amino-4-bromo-5-fluorobenzoate, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive understanding of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the amine protons, and the methyl ester protons.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at position 6 (H-6) would likely appear as a doublet, with its chemical shift influenced by the adjacent amino group and the fluorine atom. The proton at position 3 (H-3) is also expected to be a doublet. The coupling between these protons and the fluorine atom would result in specific splitting patterns.

The protons of the amino group (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

The methyl ester protons (-OCH₃) will characteristically appear as a sharp singlet, typically in the upfield region of the spectrum, due to the shielding effect of the adjacent oxygen atom.

A hypothetical ¹H NMR data table based on the analysis of similar compounds is presented below:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5 - 7.8d~8-10Aromatic H (H-6)
~6.8 - 7.1d~4-6Aromatic H (H-3)
~5.0 - 6.0br s--NH₂
~3.8 - 3.9s--OCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbon atom bonded to the bromine atom will also have a distinct chemical shift. The carbon of the methyl group will be the most shielded and thus appear at the most upfield position.

A predicted ¹³C NMR data table is provided below, based on established substituent effects on aromatic chemical shifts:

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (ester)
~150 - 155 (d)C-F
~145 - 150C-NH₂
~125 - 130Aromatic CH (C-6)
~115 - 120Aromatic CH (C-3)
~110 - 115C-COOCH₃
~100 - 105C-Br
~50 - 55-OCH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are instrumental in assigning the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their scalar coupling, although this might be a weak correlation depending on the number of bonds separating them. No other significant correlations are expected, as the other protons are in isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be crucial for definitively assigning the aromatic CH signals. Expected correlations would be observed between the H-3 proton and the C-3 carbon, the H-6 proton and the C-6 carbon, and the methyl protons with the methyl carbon.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A strong absorption band corresponding to the C=O stretching of the ester group is a key feature and is expected in the range of 1700-1730 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations are anticipated in the 1200-1350 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Key predicted FT-IR vibrational bands are summarized in the table below:

Wavenumber (cm⁻¹)Assignment
3300 - 3500N-H stretching (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretching
2850 - 2960Aliphatic C-H stretching (-CH₃)
1700 - 1730C=O stretching (ester)
1450 - 1600Aromatic C=C stretching
1200 - 1350C-N stretching
1000 - 1300C-O stretching
1000 - 1200C-F stretching
500 - 600C-Br stretching

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar or symmetric bonds often give rise to strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly intense. The symmetric N-H stretching vibration may also be observed. The C-Br stretching vibration is also anticipated to be Raman active. The C=O stretch of the ester, while strong in the IR, will likely be weaker in the Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions.

There are no published reports of the single crystal X-ray diffraction analysis of this compound. Consequently, the precise molecular geometry and the arrangement of molecules within the crystal lattice remain undetermined.

Without a single crystal X-ray diffraction study, the fundamental crystallographic parameters such as unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound have not been established.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. As this analysis is contingent on the availability of crystallographic data from X-ray diffraction, no such study has been performed for this compound. Therefore, a detailed understanding of the intermolecular forces, such as hydrogen bonding, that govern its crystal packing is currently absent from the scientific record.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Analysis of the UV-Vis spectrum of this compound would provide insights into its electronic transitions. The presence of the substituted benzene (B151609) ring, an amino group, and a methyl ester group would be expected to result in characteristic absorption bands in the ultraviolet region. The positions of maximum absorbance (λmax) and the corresponding molar absorptivity values would be key parameters determined from the spectrum. This data is crucial for understanding the compound's chromophoric system and for quantitative analysis using UV-Vis spectrophotometry. However, no specific spectral data has been found in the performed search. Research on a related compound, Methyl 2-amino-5-bromobenzoate, has explored its optical properties, but this data is not directly transferable to the specified isomer. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this analysis would experimentally determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The theoretical percentages, calculated from its molecular formula (C₈H₇BrFNO₂), serve as a benchmark for purity. A close correlation between the experimental and theoretical values would confirm the empirical formula of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01896.0838.76%
HydrogenH1.0177.072.85%
BromineBr79.90179.9032.21%
FluorineF19.00119.007.66%
NitrogenN14.01114.015.65%
OxygenO16.00232.0012.90%
Total 248.06 100.00%

Note: This table represents theoretical values. Experimental data from actual analysis is not available.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for assessing the purity of chemical compounds and confirming their identity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components of a mixture and providing quantitative data.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for this compound would be developed to separate it from any starting materials, by-products, or degradation products. The method would be characterized by specific parameters, which are currently not documented in available literature for this compound. A typical setup would involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

Table 2: Hypothetical HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at a specified wavelength
Injection Volume10 µL
Column Temperature25 °C

Note: This table is illustrative of typical parameters and does not represent a validated method for this specific compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it suitable for high-throughput analysis and the detection of trace impurities. scirp.orgmdpi.com A UPLC method for this compound would be optimized to provide a rapid assessment of its purity. The development of such a method would involve selecting an appropriate sub-2 µm particle column and optimizing the mobile phase composition and gradient.

Table 3: Hypothetical UPLC Method Parameters

ParameterValue
ColumnAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseMethanol (B129727):0.1% Formic Acid in Water (Gradient)
Flow Rate0.5 mL/min
DetectionPDA or MS
Injection Volume1 µL
Column Temperature40 °C

Note: This table is illustrative and does not represent a validated method for this specific compound.

Reactivity and Reaction Mechanisms of Methyl 2 Amino 4 Bromo 5 Fluorobenzoate

Nucleophilic Substitution Reactions

The presence of halogen atoms and an ester group on the aromatic ring of Methyl 2-amino-4-bromo-5-fluorobenzoate makes it a substrate for nucleophilic substitution reactions at multiple sites.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge. libretexts.org

In this compound, the methoxycarbonyl group (-COOCH₃) and the halogen atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Conversely, the amino group (-NH₂) is strongly electron-donating by resonance, which would typically deactivate the ring for SNAr. However, the reaction is still feasible.

A critical aspect of SNAr on this molecule is the competition between bromine and fluorine as leaving groups. Generally, in SNAr, fluoride (B91410) is a much better leaving group than bromide. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Table 1: General Reactivity Order of Halogens as Leaving Groups in SNAr

HalogenRelative ReactivityReason
FHighestHigh electronegativity polarizes the C-X bond, facilitating nucleophilic attack.
ClIntermediateLess electronegative than F.
BrIntermediateSimilar reactivity to Cl in many cases.
ILowestAlthough the C-I bond is weakest, the initial attack is the slow step.

Given this trend, nucleophilic attack is most likely to occur at the C5 position, leading to the displacement of the fluoride ion. For example, reaction with a nucleophile such as sodium methoxide (B1231860) would be expected to preferentially yield Methyl 2-amino-4-bromo-5-methoxybenzoate.

Reactivity of the Ester Group with Nucleophiles

The methyl ester group (-COOCH₃) is also a site for nucleophilic attack, specifically nucleophilic acyl substitution. Strong nucleophiles can react with the electrophilic carbonyl carbon. Common reactions include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-bromo-5-fluorobenzoic acid.

Aminolysis: Reaction with amines can convert the ester into an amide. For instance, treatment with ammonia (B1221849) would yield 2-amino-4-bromo-5-fluorobenzamide.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

These reactions compete with SNAr at the halogenated positions, and the reaction outcome can often be controlled by the choice of nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. assets-servd.host The outcome of such a reaction on a polysubstituted ring like this compound is determined by the cumulative directing and activating/deactivating effects of all substituents. pressbooks.pubopenstax.org

The directing effects of the substituents are as follows:

-NH₂ (Amino): A strongly activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring by resonance. libretexts.orgmasterorganicchemistry.com

-Br (Bromo) and -F (Fluoro): These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can be donated by resonance. libretexts.orglibretexts.org

-COOCH₃ (Methoxycarbonyl): A deactivating group and a meta-director due to both inductive and resonance electron withdrawal. libretexts.org

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentActivating/Deactivating EffectDirecting Effect
-NH₂Strongly ActivatingOrtho, Para
-F, -BrDeactivatingOrtho, Para
-COOCH₃DeactivatingMeta

In this molecule, the directing effects are in competition. The amino group is the most powerful activating group and will therefore dominate the regioselectivity of the reaction. msu.edu The positions ortho and para to the amino group are C3 and C6 (C5 is already substituted).

Position C3 is blocked by a bromine atom.

Position C6 is ortho to the amino group, meta to the bromo and fluoro groups, and ortho to the methoxycarbonyl group.

Considering the powerful ortho-directing effect of the amino group, electrophilic substitution will almost exclusively occur at the only available ortho/para position, which is C6. For example, bromination of this compound would be expected to yield Methyl 2-amino-4,6-dibromo-5-fluorobenzoate.

Transformations Involving the Amino Group

The primary amino group is a versatile functional group that can undergo a variety of chemical transformations.

Diazotization and Subsequent Conversion Reactions (e.g., Sandmeyer-type reactions)

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. nih.gov This process is known as diazotization. The resulting aryl diazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group and can be replaced by a wide variety of nucleophiles.

Reactions that use copper(I) salts (CuX) as catalysts to replace the diazonium group with a nucleophile are known as Sandmeyer reactions. nih.gov For this compound, this two-step sequence allows for the introduction of a range of substituents at the C2 position.

Table 3: Potential Products from Sandmeyer-type Reactions

ReagentProduct Substituent at C2Product Name
CuCl/HCl-ClMethyl 2-chloro-4-bromo-5-fluorobenzoate
CuBr/HBr-BrMethyl 2,4-dibromo-5-fluorobenzoate
CuCN/KCN-CNMethyl 4-bromo-2-cyano-5-fluorobenzoate
H₂O, heat-OHMethyl 4-bromo-5-fluoro-2-hydroxybenzoate
HBF₄, heat (Schiemann reaction)-FMethyl 4-bromo-2,5-difluorobenzoate

This methodology provides a powerful route to synthesize various 2-substituted-4-bromo-5-fluorobenzoate derivatives that might be difficult to access through other means.

Condensation and Derivatization Reactions

The nucleophilic amino group can readily participate in condensation reactions with carbonyl compounds. ebsco.com For example, it can react with aldehydes or ketones to form imines (Schiff bases).

Furthermore, the amino group can be acylated or sulfonylated to form amides or sulfonamides, respectively. This is a common derivatization strategy. For instance, reaction with an acid chloride (e.g., acetyl chloride) in the presence of a base would yield the corresponding acetamide, Methyl 2-(acetylamino)-4-bromo-5-fluorobenzoate. Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) would produce the N-tosylated derivative. These reactions are useful for protecting the amino group or for introducing new functional moieties into the molecule. libretexts.org

Compound Index

Reactions at the Ester Moiety

The ester functional group in this compound is a key site for reactivity, allowing for transformations into other carboxylic acid derivatives through nucleophilic acyl substitution.

Hydrolysis of the methyl ester group yields the corresponding carboxylic acid, 2-amino-4-bromo-5-fluorobenzoic acid. nih.gov This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This process is reversible, and an excess of water is typically used to drive the equilibrium toward the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the use of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. researchgate.net The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent loss of the methoxide leaving group forms the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. An acidic workup is required to protonate the salt and isolate the neutral carboxylic acid. A procedure analogous to the hydrolysis of methyl-2-amino-5-fluorobenzoate using lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (B95107) would be applicable. researchgate.net Studies on other substituted methyl benzoates have also shown that hydrolysis can be effectively carried out in high-temperature water without other solvents.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this would involve reacting the compound with a different alcohol (R'-OH) to produce a new ester and methanol (B129727). This reaction is typically catalyzed by either an acid or a base. ucla.edu

Acid-Catalyzed Transesterification : Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium, and using the new alcohol as a solvent or removing the methanol by-product can shift the equilibrium toward the desired product. ucla.edu

Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, forming a potent alkoxide nucleophile. This alkoxide then attacks the ester's carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

While specific literature detailing the transesterification of this compound is not prevalent, the general principles are well-established for substituted methyl benzoates. researchgate.netresearchgate.net

General Transesterification Reaction
Starting MaterialReagentCatalystProductBy-product
This compoundAlcohol (R'-OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR')Alkyl 2-amino-4-bromo-5-fluorobenzoateMethanol

Oxidation and Reduction Chemistry

The amino group and the carbon-bromine bond on the aromatic ring are susceptible to various oxidation and reduction reactions, respectively.

The primary amino group (-NH₂) on the benzene ring can be oxidized to a nitro group (-NO₂). This transformation requires potent oxidizing agents. Although no specific protocols for this compound have been documented, general methods for the oxidation of anilines to nitroarenes are well-established. mdpi.com

Commonly used reagents for this conversion include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). quimicaorganica.org Other modern oxidizing systems, like Oxone® in the presence of a suitable solvent, have also been employed. mdpi.com The reaction proceeds through intermediate species like nitroso compounds, which are further oxidized to the final nitro product. youtube.com The choice of oxidant and reaction conditions is crucial to avoid side reactions, given the presence of other functional groups on the molecule.

The primary site for reduction on this compound is the carbon-bromine bond. The C-Br bond can be cleaved through a process known as reductive dehalogenation or hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. wikipedia.org

A standard and effective method for this transformation is catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.org This method is known for its high efficiency and good functional group tolerance. Critically, aryl bromides are reduced more readily than aryl fluorides, allowing for the selective removal of the bromine atom while leaving the fluorine atom, ester, and amino groups intact. organic-chemistry.org The product of such a reaction would be Methyl 2-amino-5-fluorobenzoate.

Catalyzed Organic Reactions

The functional groups of this compound, particularly the amino group and the aryl bromide, serve as versatile handles for various catalyzed organic reactions, enabling the synthesis of more complex molecules.

One documented transformation involves a Sandmeyer-type reaction, where the 2-amino group is converted into a different functional group via a diazonium salt intermediate. In a patented procedure, this compound is treated with an acid and sodium nitrite to form an in-situ diazonium salt. google.com Subsequent reaction with an iodide salt, such as potassium iodide or sodium iodide, yields Methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com

Sandmeyer-Type Iodination Reaction google.com
StepReagentsConditionsIntermediate/Product
1 (Diazotization)This compound, Acid (e.g., H₂SO₄), Sodium Nitrite (NaNO₂)0-5 °CIn-situ diazonium salt
2 (Substitution)Iodide Salt (e.g., KI, NaI)-Methyl 4-bromo-5-fluoro-2-iodobenzoate

Furthermore, the aryl bromide moiety is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl compounds. nih.govtcichemicals.com The reaction requires a palladium catalyst and a base. researchgate.netresearchgate.net

Mizoroki-Heck Reaction : This involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The process is catalyzed by a palladium complex in the presence of a base. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. beilstein-journals.org It requires a palladium catalyst, a base, and typically a specialized phosphine (B1218219) ligand to facilitate the reaction. mit.edu

Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedGeneral Product Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-CMethyl 2-amino-5-fluoro-4-arylbenzoate
Mizoroki-Heck ReactionAlkene (H₂C=CHR)C-CMethyl 2-amino-5-fluoro-4-vinylbenzoate
Buchwald-Hartwig AminationAmine (R₂NH)C-NMethyl 2-amino-5-fluoro-4-(dialkyl/aryl)aminobenzoate

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, the reaction would occur at the C-4 position, replacing the bromine atom with an aryl, vinyl, or alkyl group from the boronic acid derivative. The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the substrate.

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

Reductive Elimination: The newly formed carbon-carbon bond is created as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Studies on unprotected ortho-bromoanilines have shown that these substrates are viable partners in Suzuki-Miyaura reactions, allowing for the synthesis of diverse ortho-substituted aniline (B41778) derivatives. nih.gov The reaction is compatible with various functional groups and can be performed under relatively mild conditions. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the C-Br bond can react with a primary or secondary amine to form a new diamino derivative. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. beilstein-journals.org This method provides a direct route to complex aniline derivatives that might otherwise be difficult to synthesize. beilstein-journals.org

Reaction Type Reactant Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd(0) catalyst, BaseC-C
Buchwald-HartwigAminePd(0) catalyst, Ligand, BaseC-N

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming carbon-heteroatom bonds with aryl halides. nih.gov These reactions are often complementary to palladium-catalyzed methods and can be effective for specific transformations.

Ullmann Condensation: The classic Ullmann reaction involves the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, using copper as a catalyst, often at high temperatures. organic-chemistry.org For this compound, the bromine at the C-4 position can be substituted by various nucleophiles. Copper-catalyzed amination of bromobenzoic acids has been shown to be a chemo- and regioselective process. nih.gov The reaction mechanism is thought to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org Modern protocols often use copper(I) salts and ligands to facilitate the reaction under milder conditions. nih.gov

Reaction Name Nucleophile Catalyst Bond Formed
Ullmann AminationAmineCu(I) salt, LigandC-N
Ullmann Ether SynthesisAlcohol/PhenolCu(I) salt, LigandC-O

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are known to enable the direct functionalization of C-H bonds, offering an atom-economical approach to modifying organic molecules. nih.gov In this compound, the regioselectivity of C-H functionalization is directed by the existing substituents.

The amino group and the carboxylate group (or its ester derivative) are both known to act as directing groups in transition-metal-catalyzed C-H activation. bath.ac.uknih.gov

Amino Group Direction: The amino group can direct a rhodium catalyst to functionalize the ortho C-H bond. rsc.orgresearchgate.net In the target molecule, the C-H bond at the C-3 position is replaced by bromine, leaving the C-H bond at the C-1 position (adjacent to the ester) as the potential site for this directed functionalization. Often, the aniline is derivatized with a removable directing group (e.g., a pyrimidine) to achieve high selectivity. acs.org

Carboxylate Direction: Similarly, the methyl ester group, or the corresponding carboxylic acid, can direct rhodium catalysts to the ortho C-H position. nih.govrsc.org In this molecule, the C-1 position is adjacent to the ester group.

Given the positions of the substituents, the C-H bond at the C-1 position is the most likely site for rhodium-catalyzed C-H functionalization, potentially directed by either the amino or the ester group. The reaction typically proceeds through a cyclometalated intermediate, where the catalyst coordinates to the directing group and activates a nearby C-H bond. nih.govrsc.org

Directing Group Position of C-H Functionalization Catalyst
Amino (-NH₂)C1Rh(III)
Methyl Ester (-COOCH₃)C1Rh(III)

Substituent Effects on Reactivity and Electronic Properties

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its four substituents. These properties are described by inductive and resonance effects.

Inductive and Resonance Effects of Bromo, Fluoro, Amino, and Ester Groups

Amino Group (-NH₂): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R). byjus.com The +R effect dominates, making the amino group a strong activating group. byjus.com

Methyl Ester (-COOCH₃): This group is electron-withdrawing through both inductive and resonance effects (-I, -R). The carbonyl group's electronegative oxygen atoms pull electron density away through the sigma framework (-I). The pi system of the carbonyl group can accept electron density from the benzene ring, creating a deactivating resonance effect (-R).

Substituent Inductive Effect Resonance Effect Overall Effect Directing Influence (Electrophilic Substitution)
-NH₂-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-F-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-Br-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-COOCH₃-I (Withdrawing)-R (Withdrawing)DeactivatingMeta

Regioselectivity in Further Functionalization

The directing effects of the substituents determine the position of any subsequent reaction on the aromatic ring, such as electrophilic aromatic substitution.

Activating vs. Deactivating Groups: The amino group is the only activating group on the ring and therefore has the dominant directing influence. byjus.com

Directing Effects:

The -NH₂ group strongly directs incoming electrophiles to the ortho and para positions.

The -F and -Br groups are also ortho, para-directors, although they deactivate the ring.

The -COOCH₃ group is a meta-director.

Considering the existing substitution pattern of this compound:

The position para to the amino group is occupied by the fluorine atom.

One ortho position is occupied by the methyl ester group.

The other ortho position (C-3) is occupied by the bromine atom.

This leaves the C-1 position as the only available site for substitution. This position is ortho to the strongly activating amino group and meta to the deactivating fluoro and ester groups. Therefore, electrophilic aromatic substitution is overwhelmingly directed to the C-1 position. The strong activation and ortho-directing effect of the amino group is the controlling factor in determining the regiochemical outcome of further functionalization. nih.govyoutube.com

Computational and Theoretical Investigations of Methyl 2 Amino 4 Bromo 5 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-amino-4-bromo-5-fluorobenzoate, this analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify the most stable conformer, particularly concerning the rotation of the amino and methyl ester groups. Without specific studies, no definitive optimized geometry data can be presented.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A detailed assignment of vibrational modes to specific molecular motions (e.g., N-H stretching, C=O stretching, C-Br stretching) would be a key outcome. However, no such computational spectroscopic analysis for this compound has been found in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are crucial for understanding a molecule's chemical reactivity and electronic properties. A lower HOMO-LUMO gap generally implies higher chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and distribution plots for this compound are not available in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

(This table is for illustrative purposes only; no published data is available for this compound.)

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular hydrogen bonding, quantifying the stabilization energies associated with these interactions. For this compound, NBO analysis could elucidate the interactions between the amino group, the ester group, and the halogen substituents on the benzene (B151609) ring. Currently, there are no published NBO analysis results for this compound.

Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These indices provide a theoretical framework for predicting the behavior of the molecule in chemical reactions.

Table 2: Calculated Physicochemical and Reactivity Descriptors

Descriptor Value
Heavy Atom Count 13 ambeed.com
Aromatic Heavy Atom Count 6 ambeed.com
Fraction Csp3 0.12 ambeed.com
Rotatable Bond Count 2 ambeed.com
H-Bond Acceptor Count 3 ambeed.com
H-Bond Donor Count 1 ambeed.com
Molar Refractivity 49.78 ambeed.com
Topological Polar Surface Area (TPSA) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electrophilicity Index (ω) Data not available

(Some basic physicochemical properties are available from chemical databases, but detailed reactivity indices from specific computational studies are not.)

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be employed to study the mechanisms of chemical reactions involving this compound. This would involve calculating the potential energy surface for a given reaction, identifying transition states, and determining activation energies. Such studies could provide valuable insights into its synthesis or degradation pathways. To date, no specific quantum chemical modeling of reaction mechanisms for this compound has been reported in the scientific literature.

Transition State Characterization and Energy Barriers

There are no available scientific publications that detail the transition state characterization or the calculation of energy barriers for the synthesis or reactions of this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms and kinetics. While DFT studies have been conducted on similar molecules to optimize structures and determine molecular properties, specific data on the transition states involved in the formation or reactivity of this particular compound have not been reported. dergipark.org.trscispace.com

Elucidation of Catalytic Cycles

No information is available in the reviewed literature regarding the elucidation of catalytic cycles involving this compound. Research in this area would be necessary to understand its potential role in catalyzed reactions, either as a reactant, product, or intermediate.

Molecular Docking Studies

Specific molecular docking studies for this compound have not been found in the existing scientific literature. Such studies are essential for predicting how a molecule might interact with a biological target.

Prediction of Protein-Ligand Interactions

There are no published studies that predict the protein-ligand interactions of this compound. This type of research is fundamental in computational drug discovery to identify potential binding modes and key interactions with protein active sites.

Binding Affinity and Mode Analysis

A detailed analysis of the binding affinity and binding mode for this compound with any specific protein target is not available. This information is critical for evaluating the potential of a compound as a therapeutic agent.

In Silico Approaches for Drug Design and Discovery

While in silico methods are widely used in drug design, specific applications of these approaches to this compound are not documented in the literature.

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

While specific and extensive structure-reactivity and structure-activity relationship (SAR) studies focusing solely on this compound are not widely available in current literature, a comprehensive analysis can be inferred from research on analogous substituted aminobenzoates. The electronic properties and steric effects of the amino, bromo, and fluoro substituents, along with their positions on the benzene ring, are critical in determining the molecule's chemical reactivity and potential biological activity.

The reactivity of the benzene ring in electrophilic aromatic substitution is significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. Conversely, halogens are deactivating yet ortho-, para-directing. libretexts.org In this compound, the positions of these substituents create a unique electronic environment that dictates its reactivity in chemical syntheses.

From a biological activity perspective, the structural features of this compound and its derivatives are pivotal. SAR studies on various classes of compounds have demonstrated that the presence and position of halogen atoms can significantly modulate biological activity. For instance, halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govdrugdesign.org

Inferred Structure-Reactivity Relationships

The reactivity of this compound can be understood by considering the electronic contributions of its substituents. The following table summarizes the expected effects of each substituent on the aromatic ring's reactivity towards electrophiles.

SubstituentPositionElectronic EffectInfluence on Reactivity
Amino (-NH₂)2Strong electron-donating (+M)Activating
Bromo (-Br)4Weakly electron-withdrawing (-I), weakly electron-donating (+M)Deactivating
Fluoro (-F)5Strongly electron-withdrawing (-I), weakly electron-donating (+M)Deactivating
Methyl Ester (-COOCH₃)1Electron-withdrawing (-M)Deactivating

The combined influence of these groups suggests a nuanced reactivity profile. The potent activating effect of the amino group is tempered by the deactivating nature of the halogens and the methyl ester group.

Inferred Structure-Activity Relationships

Based on SAR studies of related aminobenzoic acid derivatives and halogenated aromatic compounds, several inferences can be drawn regarding the structure-activity profile of this compound. The following table outlines the potential contributions of key structural motifs to its biological activity.

Structural FeaturePotential Contribution to Biological ActivityRationale from Analogous Compounds
Amino Group Can act as a hydrogen bond donor, crucial for interactions with biological targets such as enzymes and receptors.Studies on aminobenzoic acid derivatives have shown the importance of the amino group for various biological activities, including cholinesterase inhibition. researchgate.net
Bromo and Fluoro Substituents The size, position, and electronegativity of halogen atoms can influence binding affinity, selectivity, and pharmacokinetic properties. nih.govdrugdesign.orgQSAR studies on benzoylaminobenzoic acid derivatives indicate that hydrophobicity, which is influenced by halogenation, is a key factor for inhibitory activity. nih.gov
Substitution Pattern The specific arrangement of substituents on the benzene ring creates a unique electrostatic potential surface, which is critical for molecular recognition by biological macromolecules.The relative positions of substituents on aminobenzoate derivatives have been shown to affect their photodynamic properties and interactions with solvents, which can be extrapolated to their behavior in biological environments. rsc.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies on similar classes of compounds have highlighted the importance of physicochemical properties such as hydrophobicity (logP), molar refractivity, and aromaticity in determining biological activity. nih.gov For instance, research on halobenzene toxicity has demonstrated a strong correlation between cytotoxicity and properties like logP and the energy of the highest occupied molecular orbital (E(HOMO)). nih.gov It can be hypothesized that variations in the substituents of this compound would similarly impact its biological profile.

Synthetic Utility and Applications in Advanced Chemical Research

Precursor in the Synthesis of Pharmaceutical Agents

The strategic placement of reactive sites on the Methyl 2-amino-4-bromo-5-fluorobenzoate molecule makes it an ideal starting material for creating compounds with significant therapeutic potential. Researchers have utilized this intermediate to synthesize various classes of drugs targeting a wide array of diseases.

This compound is a key precursor in the synthesis of innovative anti-cancer agents, including inhibitors of enzymes crucial for cancer cell survival and proliferation.

PARP14 Inhibitors : This compound is used in the synthesis of quinazolinones, which have been identified as inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14). google.comgoogle.com PARP14 is an enzyme implicated in the regulation of cellular stress responses, and its inhibition is a therapeutic strategy for various cancers. google.com The synthesis involves the conversion of this compound into a quinazolinone core structure, which is further functionalized to achieve potent and selective inhibition of PARP14. google.com

STING Pathway Agonists : Research in immuno-oncology has utilized this compound to develop agonists for the STimulator of INterferon Genes (STING) pathway. molaid.com Activating the STING pathway is a promising approach to enhance anti-tumor immunity. The synthesis involves a multi-step process where the amino group of the precursor is protected before further elaboration of the molecule to yield potent STING agonists. molaid.com

Table 1: Synthesis of Anti-Cancer Agent Precursors

Starting MaterialKey TransformationResulting Scaffold/Compound ClassTherapeutic Target
This compoundReaction with chloroacetonitrile (B46850) followed by cyclizationQuinazolinonesPARP14 google.comgoogle.com
This compoundProtection of amine, followed by coupling and cyclization reactionsComplex heterocyclic STING agonistsSTING Pathway molaid.com

The compound is a valuable starting material for synthesizing molecules with potent antiviral activity.

SARS-CoV-2 Main Protease Inhibitors : In the search for treatments for COVID-19, this compound has been used to prepare quinazolinone-based inhibitors of the SARS-CoV-2 main protease. Specifically, it was used in the synthesis of the intermediate 7-bromo-6-fluoro-3-(isoquinolin-4-yl)quinazoline-2,4(1H,3H)-dione. googleapis.com

HIV Reverse Transcriptase Inhibitors : Tetrahydroquinazoline derivatives, synthesized from precursors like this compound, have been investigated as potential agents against Human Immunodeficiency Virus (HIV). These compounds are explored for their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. google.com

One of the most significant applications of this compound is in the development of novel antibacterial agents, particularly those effective against resistant strains. It is a foundational component for building quinolone and quinolinone scaffolds. These resulting compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). googleapis.com The synthesis leverages the structure of the precursor to construct the bicyclic core of these potent antibacterial agents. googleapis.com

The antibacterial activity of the quinolone and quinolin-2(1H)-one derivatives synthesized from this compound is primarily due to their inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. google.comgoogleapis.com These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. Research has focused on developing compounds that are potent inhibitors of these enzymes and can overcome the resistance mechanisms that have rendered older fluoroquinolones less effective. google.com For instance, a series of 4-(aminomethyl)quinolin-2(1H)-ones derived from this precursor has demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. google.com

Table 2: Synthesis of Anti-Microbial Topoisomerase Inhibitors

Starting MaterialSynthesized Compound ClassMechanism of ActionTarget Pathogens
This compoundQuinolone derivativesInhibition of DNA gyrase and Topoisomerase IV googleapis.comQuinolone-resistant Gram-negative and Gram-positive bacteria googleapis.com
This compound4-(aminomethyl)quinolin-2(1H)-onesInhibition of DNA gyrase and Topoisomerase IV google.comE. coli, Klebsiella pneumoniae, ciprofloxacin-resistant pathogens google.com

While the broader class of PARP inhibitors, for which this compound is a precursor, has been suggested for potential applications in neurodegeneration, specific research directly employing this compound to synthesize agents for neurological disorders was not identified in the available literature.

Anti-inflammatory Agents : The quinazolinone-based PARP14 inhibitors derived from this compound are also being investigated for the treatment of inflammatory diseases. google.com PARP14 plays a role in regulating immune responses, and its inhibition may be beneficial in conditions such as inflammatory bowel disease, psoriasis, and asthma. googleapis.com

Hypoglycemic Agents : No specific research was identified that utilizes this compound as a direct precursor for the synthesis of hypoglycemic or antidiabetic agents.

Building Block for Agrochemicals

The primary application of this compound in agrochemical research is as a key structural component for the synthesis of modern insecticides. Specifically, its core anthranilate structure is fundamental to the creation of the anthranilic diamide (B1670390) class of insecticides. nih.gov These compounds are known for their novel mode of action, which involves the activation of insect ryanodine (B192298) receptors, leading to impaired muscle regulation and eventual pest mortality. scilit.com

The incorporation of fluorine into agrochemical candidates is a widely used strategy to enhance their biological activity, metabolic stability, and binding affinity to target sites. scilit.com Research into fluorinated anthranilic diamides has demonstrated their high efficacy, and this compound serves as a readily available fluorinated precursor for developing new and potentially more potent insecticidal derivatives. nih.gov Its structure allows for further chemical elaboration to produce complex molecules that target a range of agricultural pests. mdpi.com

While the most prominent use of this building block is in insecticide development, the structural motifs it contains are also relevant to herbicide research. For instance, fluorinated aromatic amines are key components in the design of novel synthetic auxin herbicides, such as those based on 2-picolinic acid. mdpi.com Although direct synthesis of commercial herbicides from this compound is not widely documented, its chemical features make it a plausible intermediate for the exploratory synthesis of new herbicidal compounds and plant growth regulators.

In the field of fungicide development, the introduction of fluorine atoms is a recognized method for improving the efficacy of active compounds. While there is no direct documented use of this compound in the synthesis of existing fungicides, its status as a fluorinated building block makes it a valuable starting material for research in this area. The development of novel fungicides often involves the synthesis and screening of diverse chemical libraries, and fluorinated intermediates like this one are essential for creating new molecular entities with potential fungicidal properties. scilit.com

Development of Dyes and Specialty Chemicals

Beyond agrochemicals, this compound has utility in the synthesis of specialty chemicals. A documented application is its use as a starting material in the preparation of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester through a Sandmeyer-type reaction where the amino group is converted to a cyano group. google.com This transformation highlights its role as an intermediate for producing more complex, functionalized aromatic compounds.

Furthermore, the core structure of an aromatic amine is fundamental to the dye industry. Aromatic amines are key precursors for azo dyes and other classes of colorants. rasayanjournal.co.in The amino group on this compound can be diazotized and coupled with other aromatic compounds to potentially form novel dyes. While specific dyes based on this exact molecule are not widely commercialized, its structural characteristics align with those of typical dye precursors.

Applications in Materials Science (e.g., Non-linear Optics research)

The field of materials science, particularly research into non-linear optical (NLO) materials, explores organic molecules that can alter the properties of light. rochester.edu Organic compounds with electron-donating groups (like an amino group) and electron-accepting groups (like a carbonyl or ester group) connected by a π-conjugated system (the benzene (B151609) ring) are prime candidates for exhibiting NLO properties such as second-harmonic generation (SHG). jhuapl.edu These materials are crucial for applications in optical communications, data storage, and laser technology.

While research on this compound itself is limited, extensive studies have been conducted on the closely related analog, Methyl 2-amino-5-bromobenzoate (M2A5B). M2A5B has been successfully grown into high-quality single crystals and has demonstrated significant NLO properties, with a second-harmonic generation efficiency greater than the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The structural similarities suggest that this compound is also a promising candidate for NLO applications, with the fluorine atom potentially fine-tuning its crystalline structure and optical response.

CompoundFinding
Methyl 2-amino-5-bromobenzoate (M2A5B) Grown as a good quality single crystal using the slow evaporation technique. researchgate.net Confirmed to exhibit second-harmonic generation (SHG), establishing its potential for NLO applications. researchgate.net

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of functionalized anilines and their derivatives often involves multi-step processes that utilize hazardous reagents and generate significant waste. The future of synthesizing Methyl 2-amino-4-bromo-5-fluorobenzoate will likely pivot towards greener and more sustainable methodologies. Research is increasingly focused on minimizing the environmental impact of chemical production.

Key areas for future development include:

Catalyst-free Reactions: Exploring reactions that proceed efficiently without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.netnih.govacs.orgasianpubs.orgacs.org Microwave-assisted synthesis has been successfully employed for the creation of various heterocyclic compounds and for amination reactions of fluorinated aromatics. researchgate.netacs.orgasianpubs.orgacs.org

Biocatalysis: The use of enzymes for the synthesis of aminobenzoic acid derivatives is a growing field. mdpi.com This approach offers high selectivity and operates under mild, environmentally benign conditions.

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. jsynthchem.com

The development of a one-pot synthesis from readily available starting materials using these green chemistry principles would represent a significant advancement in the production of this compound.

Broadening the Scope of Derivatization Reactions

The chemical structure of this compound offers multiple reactive sites, making it a versatile building block for a wide array of derivatives. The amino group, the aromatic ring, and the ester functionality can all be targeted for chemical modification.

Future research will likely focus on expanding the library of compounds derived from this intermediate. A notable example of its derivatization is its use in the synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate. This transformation involves the conversion of the amino group to a nitrile via a Sandmeyer-type reaction, demonstrating the utility of the amino functionality for introducing further chemical diversity. nih.gov

Table 1: Potential Derivatization Reactions of this compound

Reactive SiteReaction TypePotential Products
Amino GroupAcylationAmides
Amino GroupAlkylationSecondary and Tertiary Amines
Amino GroupDiazotization/SandmeyerAryl halides, nitriles, etc.
Aromatic RingPalladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Biaryls, N-arylated compounds
Ester GroupHydrolysisCarboxylic acid
Ester GroupAmidationAmides

The synthesis of heterocyclic compounds, such as quinazolinones, from anthranilic acid derivatives is a well-established area of medicinal chemistry. researchgate.netcymitquimica.com Given its structure, this compound is an excellent candidate for the synthesis of novel, highly substituted quinazolinones and other fused heterocyclic systems with potential biological activities.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will play a key role in elucidating these properties.

Spectroscopic analysis of the parent compound, 2-amino-4-bromo-5-fluorobenzoic acid, provides valuable insights. The infrared (IR) spectrum shows characteristic peaks for the amine and carboxylic acid functional groups. optimlpse.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern on the aromatic ring. optimlpse.co.uk Similar detailed spectroscopic analysis of the methyl ester will be essential for its complete characterization.

Computational techniques , particularly Density Functional Theory (DFT), are powerful tools for studying molecular structure, electronic properties, and reactivity. asianpubs.orgnih.govdntb.gov.uaacs.orgrsc.orgresearchgate.netresearchgate.net DFT calculations can be used to:

Determine the optimized molecular geometry.

Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Model the reaction mechanisms of its derivatization reactions.

Predict various molecular properties, such as dipole moment and polarizability. dntb.gov.ua

Synergistic studies combining experimental spectroscopy and high-level computational analysis will provide a comprehensive understanding of the intrinsic properties of this compound, facilitating its application in the design of new molecules with desired characteristics. rsc.orgresearchgate.netresearchgate.net

Exploration of Emerging Biological Applications and Targeted Therapies

The structural motifs present in this compound are commonly found in biologically active compounds. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. tandfonline.comelsevierpure.commdpi.com This makes derivatives of this compound particularly interesting for pharmaceutical research.

A significant area of interest is the development of kinase inhibitors for cancer therapy. nih.govfrontiersin.orgdrugbank.comnih.govnih.govmdpi.com Many approved kinase inhibitors feature anilino-quinazoline or similar heterocyclic scaffolds. mdpi.com The 2-amino-aromatic structure of this compound makes it an ideal starting material for the synthesis of such scaffolds. Research on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as potent tyrosine kinase inhibitors highlights the potential of similar bromo-anilino substructures in this therapeutic area. rsc.orgamericanelements.com

Future research should focus on:

Synthesizing libraries of derivatives based on the this compound scaffold.

Screening these compounds for activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Investigating their potential as antibacterial and antifungal agents, as many halogenated aromatic compounds exhibit antimicrobial properties. cymitquimica.com

The unique combination of functional groups in this molecule provides a promising starting point for the discovery of novel therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

AI and ML can be applied in several key areas:

Retrosynthesis Planning: AI-powered tools can predict viable synthetic routes for complex target molecules derived from this compound, saving significant time and resources in the laboratory. optimlpse.co.ukacs.orgacs.orgresearchgate.netresearchgate.net

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel derivatives, allowing for the in silico screening of large virtual libraries before committing to their synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets such as protein kinases. frontiersin.org

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis and derivatization of the target compound, leading to higher yields and purities.

As more data on the reactions and properties of halogenated aromatic compounds becomes available, the predictive power of AI and ML models will continue to improve, further enabling the rational design and efficient synthesis of novel functional molecules based on the this compound core.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-4-bromo-5-fluorobenzoate, and how do reaction conditions influence yield?

  • This compound can be synthesized via sequential functionalization of a benzoate scaffold. A typical approach involves:

Amino group protection : The 2-amino group is often protected (e.g., with acetyl or Boc groups) to prevent side reactions during bromination .

Bromination : Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) .

Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or using fluorinating agents like Selectfluor™ .

  • Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, excess brominating agents may lead to over-bromination, while high temperatures can deprotect the amino group.

Q. What purification and characterization techniques are recommended for this compound?

  • Purification :

  • Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents .
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from bromination byproducts .
    • Characterization :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups) .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+^+ at m/z 262.97 for C8_8H6_6BrFNO2_2) .

Q. How do the electronic effects of substituents influence the reactivity of this compound in further derivatization?

  • The electron-withdrawing bromo and fluoro groups meta to the ester moiety deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the amino group.
  • The amino group (electron-donating) enhances nucleophilic substitution at the 4-bromo position under basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of derivatives with tailored electronic properties?

  • DFT studies (e.g., using B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and substituent effects. For example:

  • The fluoro group’s electronegativity lowers the LUMO energy, enhancing reactivity toward nucleophiles .
  • Bromine’s polarizability increases van der Waals interactions in crystal packing, relevant for materials science applications .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine these models?

  • Challenges include disorder in the bromine/fluoro positions and weak hydrogen bonding. SHELXL resolves these by:

  • Applying anisotropic displacement parameters for heavy atoms (Br, F).
  • Refining hydrogen bonds using Fourier difference maps .
    • Example: A recent study achieved R1_1 < 0.05 using SHELXL with high-resolution (<1.0 Å) X-ray data .

Q. How does regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) vary with catalyst systems for this compound?

  • The 4-bromo group undergoes Suzuki coupling with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (yield: 70–85%).
  • Bulky ligands (e.g., SPhos) suppress homocoupling by stabilizing the Pd(0) intermediate .

Q. How can contradictory reports on synthetic yields be resolved through mechanistic analysis?

  • Discrepancies in bromination yields (40–90%) arise from competing pathways:

  • Radical vs. ionic mechanisms : NBS/light promotes radical bromination, favoring para substitution, while Br2_2/FeCl3_3 follows ionic pathways with ortho/para competition .
    • Kinetic studies (e.g., in situ IR monitoring) identify optimal conditions for minimizing byproducts .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to the compound’s potential membrane disruption .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) leverage the fluorophore-like properties of the benzoate core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.